

Optimizing dosing frequency of LY2940094 based on its pharmacokinetics

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Compound of Interest

Compound Name: LY2940094

Cat. No.: B608728

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Technical Support Center: LY2940094

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosing frequency of **LY2940094**, a potent and selective nociceptin/orphanin FQ (NOP) receptor antagonist, based on its pharmacokinetic properties.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **LY2940094**?

A1: **LY2940094** is a potent and selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL1) receptor.^{[1][2]} The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a variety of physiological processes, including pain, mood, and addiction.^{[1][2]} By blocking the NOP receptor, **LY2940094** can modulate these processes, which is the basis for its investigation in treating conditions like major depressive disorder and alcohol dependence.^{[3][4]}

Q2: What are the key pharmacokinetic characteristics of **LY2940094**?

A2: **LY2940094** is orally bioavailable and demonstrates good central nervous system penetration.^{[1][5]} It exhibits a clear relationship between plasma concentration and NOP receptor occupancy in both preclinical and clinical settings. While specific values for half-life ($t_{1/2}$), clearance (CL), and volume of distribution (Vd) are not consistently reported across public

literature, the available data on plasma concentrations and receptor occupancy provide a strong basis for dosing regimen design.

Q3: What is the recommended dosing frequency for **LY2940094** in clinical studies?

A3: In clinical trials for major depressive disorder and alcohol dependence, **LY2940094** has been administered as a once-daily oral dose of 40 mg.[3][4] This dosing regimen has been shown to be safe and well-tolerated in human subjects.[4]

Q4: What are the typical oral doses of **LY2940094** used in preclinical rodent studies?

A4: In preclinical studies involving rats and mice, oral doses of **LY2940094** typically range from 3 to 30 mg/kg.[2][5] The specific dose is often chosen to achieve a desired level of NOP receptor occupancy in the brain.[2] For instance, a 10 mg/kg oral dose in rats has been shown to result in 62% NOP receptor occupancy.[2]

Troubleshooting Guides

Issue: Inconsistent behavioral effects in rodent studies.

Possible Causes and Solutions:

- Variable Drug Exposure:
 - Improper Oral Gavage Technique: Ensure proper training and consistent technique for oral gavage to minimize stress and ensure accurate dosing. Inconsistent administration can lead to variability in absorption.
 - Vehicle Formulation: **LY2940094** has been successfully formulated in 20% Captisol® in 25 mmol/L phosphate buffer (pH 2) for oral dosing in preclinical studies.[5] Ensure the compound is fully dissolved or uniformly suspended to guarantee consistent dosing. The viscosity of the vehicle can also impact administration; for methylcellulose-based vehicles, a 2-5% viscosity is often recommended for rodent oral gavage.
- Suboptimal Dosing Frequency:
 - Receptor Occupancy: The behavioral effects of **LY2940094** are linked to NOP receptor occupancy. If effects are transient, the dosing frequency may be too low to maintain

adequate receptor blockade throughout the behavioral testing period. Consider the timing of dosing relative to the behavioral assessment. In mice, **LY2940094** has been dosed 60 minutes prior to behavioral testing.[5]

- Confounding Factors in Behavioral Testing:
 - Environmental Stressors: Factors such as noise, light intensity, and handling can significantly impact rodent behavior.[6] Standardize the testing environment and handling procedures to minimize variability.
 - Experimenter Bias: Blinding the experimenter to the treatment groups is crucial to prevent unconscious bias in scoring behavioral tests.

Issue: Difficulty achieving desired NOP receptor occupancy.

Possible Causes and Solutions:

- Incorrect Dose Calculation: Double-check all dose calculations, including conversions from salt form to free base if applicable.
- Pharmacokinetic Variability: Individual animal differences can lead to variations in drug absorption and metabolism. Increasing the number of animals per group can help to mitigate the impact of individual variability.
- Plasma Concentration-Occupancy Relationship: Refer to the established relationship between **LY2940094** plasma concentration and NOP receptor occupancy to guide dose selection. The plasma concentration at half-maximum receptor occupancy (EC50) has been determined for both rats and humans.

Data Presentation

Table 1: In Vitro Binding Affinity of **LY2940094** for the NOP Receptor

Species	Preparation	Parameter	Value (nM)
Human	Recombinant CHO cells	Ki	0.105
Human	Recombinant CHO cells	Kb	0.166

Data sourced from MedchemExpress and Rorick-Kehn LM, et al. (2016).[1][7]

Table 2: **LY2940094** Plasma Concentration and NOP Receptor Occupancy

Species	Dose	Plasma Concentration (ng/mL)	NOP Receptor Occupancy (%)	EC50 (ng/mL)
Rat	10 mg/kg (p.o.)	-	62	5.8 (hypothalamus)
Human	4-40 mg (p.o.)	7.93 - 102 (peak)	73 - 97	2.94 - 3.46 (brain regions)
Human	4-40 mg (p.o.)	1.17 - 14.1 (24 hours)	28 - 82	-

Data sourced from Raddad E, et al. (2016) and Rorick-Kehn LM, et al. (2016).[1]

Experimental Protocols

Protocol 1: Oral Administration of **LY2940094** in Rodents

- Preparation of Dosing Solution:
 - Dissolve **LY2940094** in a vehicle of 20% Captisol® in 25 mmol/L phosphate buffer (pH 2). [5]
 - Ensure the final concentration is appropriate for the desired dose and a dosing volume of 1-2 mL/kg for rats and 10 mL/kg for mice.[5]

- Vortex or sonicate the solution to ensure complete dissolution or uniform suspension.
- Animal Handling and Dosing:
 - Acclimatize animals to handling prior to the experiment to reduce stress.
 - Accurately weigh each animal to calculate the precise dosing volume.
 - Administer the solution via oral gavage using an appropriately sized, ball-tipped gavage needle.
 - Administer the dose slowly to prevent regurgitation and ensure the full volume is delivered.
 - For behavioral studies, dosing is typically performed 60 minutes prior to testing.[\[5\]](#)

Protocol 2: Assessment of NOP Receptor Occupancy using PET Imaging

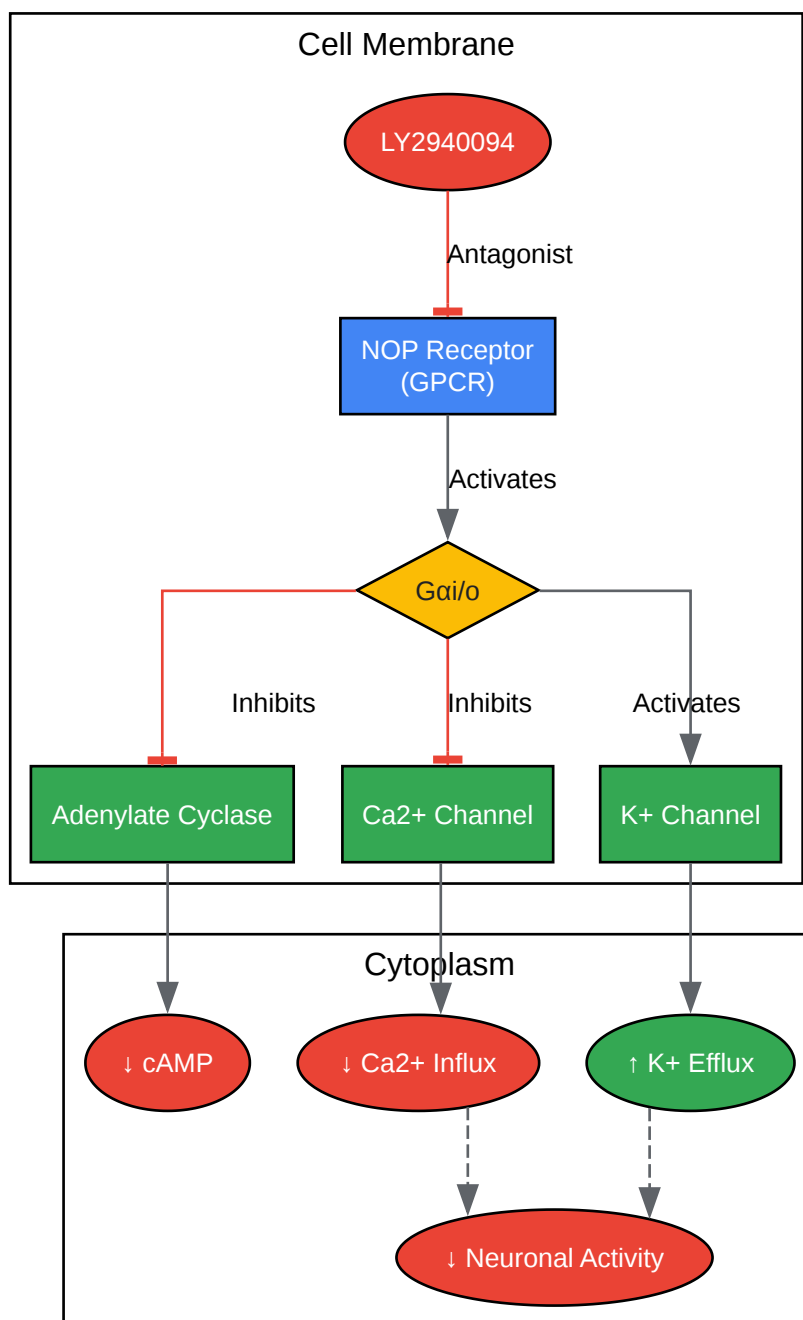
This protocol is a generalized summary based on studies with the PET ligand [11C]NOP-1A.

- Subject Preparation:
 - Subjects are typically fasted before the PET scan.
 - An arterial line is placed for blood sampling to determine the arterial input function.
- PET Scan Procedure:
 - A baseline PET scan is performed following the injection of the radioligand (e.g., [11C]NOP-1A).
 - For receptor occupancy studies, **LY2940094** is administered orally at the desired dose.
 - A second PET scan is conducted at a specified time post-dose (e.g., 2.5 and 26.5 hours) to measure the displacement of the radioligand.
- Data Analysis:
 - The time-activity curves of the radioligand in different brain regions are generated from the PET data.

- The total distribution volume (VT) of the radioligand is calculated using kinetic modeling.
- Receptor occupancy (RO) is calculated as the percentage reduction in VT after **LY2940094** administration compared to the baseline scan.

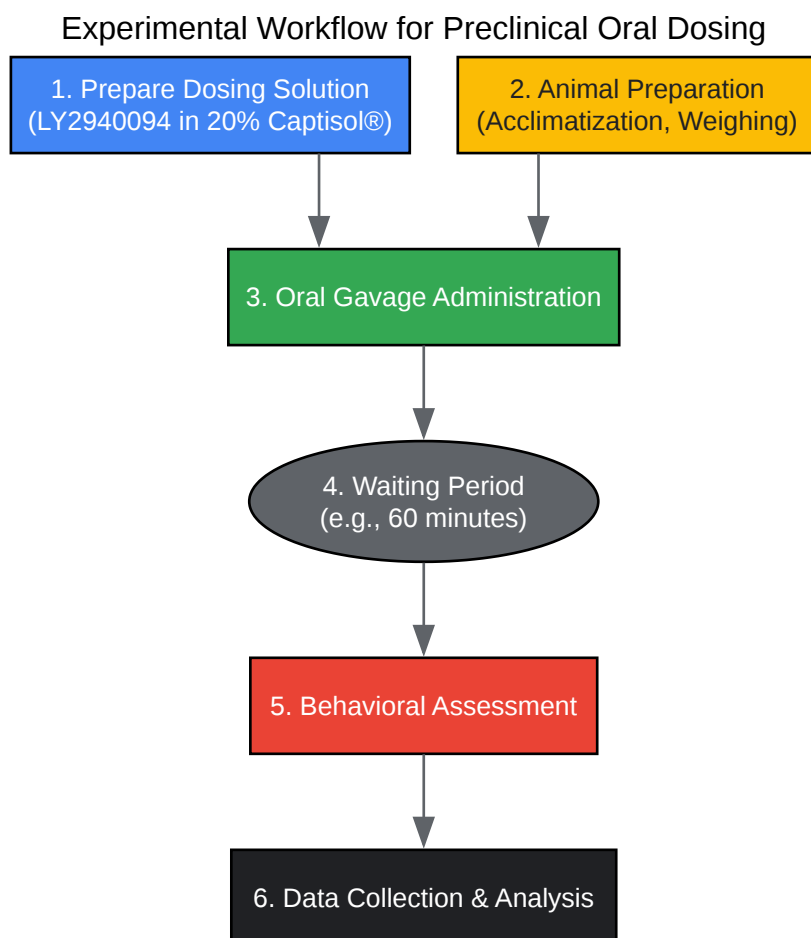
Visualizations

NOP Receptor Signaling Pathway



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Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of **LY2940094**.



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Caption: Workflow for a typical preclinical oral dosing experiment with **LY2940094**.

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